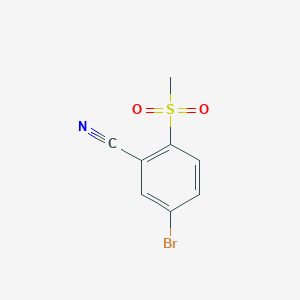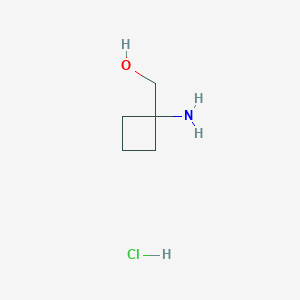
(1-Aminocyclobutyl)methanol hydrochloride
Overview
Description
“(1-Aminocyclobutyl)methanol hydrochloride” is a chemical compound with the molecular formula C5H12ClNO . Its average mass is 137.608 Da and its monoisotopic mass is 137.060745 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutyl ring with an amino group and a methanol group attached .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Amino Acid Methyl Esters : A series of amino acid methyl ester hydrochlorides, which could potentially include derivatives similar to (1-Aminocyclobutyl)methanol hydrochloride, were synthesized using methanol and trimethylchlorosilane. This method is applicable to various amino acids, showcasing the versatility in synthesizing amino acid derivatives (Jiabo Li & Y. Sha, 2008).
Base-Promoted Rearrangements : Research on N,N-Dichlorocyclohexylamine showed its conversion to 2-aminocyclohexanone hydrochloride, indicating that similar cyclohexylamines could undergo comparable transformations. This highlights the potential for complex chemical rearrangements involving this compound (Mamoru Nakai et al., 1969).
Lipid Dynamics in Biological Studies : Methanol, a solvent component, significantly impacts lipid dynamics in biomembrane studies. This implies that this compound could be used in similar contexts to study lipid scrambling and membrane properties (Michael H. L. Nguyen et al., 2019).
Pharmaceutical Analysis : Techniques for analyzing aminocyclopropanecarboxylic acid (ACPC) in plasma and brain tissue involve methanol, suggesting the analytical utility of this compound in pharmaceutical and biological contexts (R. Miller et al., 1992).
Supramolecular Chemistry and Catalysis
Formation of Supramolecular Compounds : The reaction of 1-aminoadamantane hydrochloride with 18-crown-6 in methanol yielded unusual supramolecular compounds, suggesting that this compound could be used in similar reactions to create novel molecular assemblies (D. Fu et al., 2011).
Catalytic Applications : Methanol's role as a hydrogen source and C1 synthon in catalysis, particularly in N-methylation of amines, indicates the potential use of this compound in catalytic processes for synthesizing pharmaceuticals and other organic compounds (Naina Sarki et al., 2021).
Safety and Hazards
properties
IUPAC Name |
(1-aminocyclobutyl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5(4-7)2-1-3-5;/h7H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIIGGAWBLFLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1392213-15-8 | |
| Record name | (1-aminocyclobutyl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



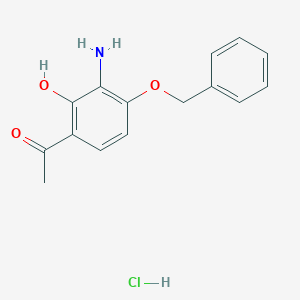
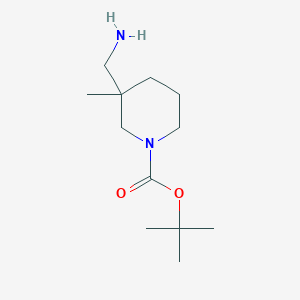
![2-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375946.png)







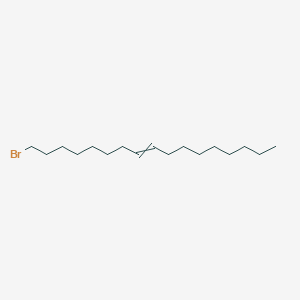
![2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375963.png)
![1-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1375964.png)
